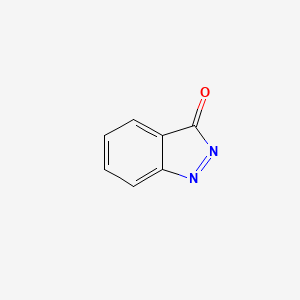

3H-Indazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCAIGRSOJUCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537428 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5686-93-1 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 3H-Indazol-3-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] The functionality and interaction of indazole-based compounds, particularly 3H-Indazol-3-one and its analogs, are profoundly dictated by their tautomeric state. This guide provides a comprehensive exploration of the tautomeric equilibria inherent to these molecules. We will dissect the structural characteristics of the primary tautomers, elucidate the environmental and substituent effects that govern their interconversion, and detail the analytical methodologies essential for their characterization. This document serves as a critical resource for professionals seeking to understand, control, and leverage the tautomerism of indazolones in research and drug development.

The Fundamental Concept: Tautomeric Equilibrium in Indazolones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton. In the context of 3H-Indazol-3-one, this phenomenon gives rise to a dynamic equilibrium between multiple forms, each possessing distinct electronic and structural properties. Understanding this equilibrium is paramount, as the dominant tautomer in a specific environment (e.g., in solution, in a protein's active site) will determine the molecule's reactivity, polarity, hydrogen bonding capability, and ultimately, its biological function.

The core of indazolone tautomerism involves three principal forms: two hydroxy tautomers (one benzenoid and one quinonoid) and an oxo (or keto) tautomer. While indazole itself can exist in 1H and 2H forms, with the 1H tautomer being thermodynamically more stable, the introduction of an oxygen atom at the C3 position creates a more complex and fascinating equilibrium.[1][2][3]

The primary tautomers of 3H-Indazol-3-one are:

-

3-Hydroxy-1H-indazole (Benzenoid OH-form): An aromatic, enol-like structure.

-

1,2-Dihydro-3H-indazol-3-one (NH-oxo-form): A non-aromatic, keto-like structure.

-

3-Hydroxy-2H-indazole (Quinonoid OH-form): A quinonoid, enol-like structure.

The interconversion between these forms is a dynamic process, the balance of which can be tipped by a variety of factors.

Caption: Tautomeric equilibrium of 3H-Indazol-3-one.

Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment and intrinsic structural features. A thorough understanding of these influences is critical for predicting molecular behavior and designing compounds with desired properties.

The Decisive Role of the Solvent

Solvation effects can dramatically shift the tautomeric balance by preferentially stabilizing one form over another.[4]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are capable of hydrogen bonding and possess large dipole moments. They can effectively solvate both hydrogen bond donors and acceptors. For the parent indazolinone, studies in aqueous solution have shown that the NH-oxo-form is overwhelmingly dominant, accounting for approximately 95% of the mixture.[5] This is attributed to the high polarity of the amide-like oxo-form, which is well-stabilized by water molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not act as hydrogen bond donors. They can still significantly influence the equilibrium. In DMSO, a polar aprotic solvent, a red shift in the UV-Vis spectrum of related compounds is often observed, indicating stabilization of the excited state through strong dipole-dipole interactions.[6] The relative stability of tautomers can be altered compared to protic media.

-

Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In non-polar environments, intramolecular hydrogen bonding becomes a more dominant stabilizing factor. For some pyrazolone analogs, the enol (hydroxy) form is favored in non-polar solvents, as it allows for the formation of a stable intramolecular hydrogen bond.[7] The energy differences between tautomers can be significantly different in non-polar versus polar media.[7]

The Impact of Ring Substituents

The electronic nature and steric bulk of substituents on the indazole ring can fine-tune the tautomeric equilibrium.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ and electron-donating groups (EDGs) like -NH₂ alter the acidity and basicity of the protons involved in tautomerization.[8] An EWG at the 7-position of indazolinone, for instance, has been shown to favor the 3-hydroxy tautomer. The effect of the substituent is also influenced by the solvent, with polar solvents often enhancing the electronic push or pull of the group.[8]

-

Steric Effects: Bulky substituents, particularly at the N-1 position, can create steric hindrance that destabilizes a particular tautomer. For example, 1-substitution can lead to a severe lone pair clash in the NH-oxo-form, causing a switch to the 3-hydroxy-1H-indazole tautomer to alleviate this strain.[5]

The Influence of pH

The acidity or basicity of the medium can control the tautomeric state by protonating or deprotonating the molecule. The pKa values of the different tautomers are distinct. By adjusting the pH, one can favor the formation of a specific conjugate acid or base, which in turn influences the neutral tautomeric equilibrium. This principle is widely used in techniques like pH-titration UV-Vis spectroscopy to study azo-hydrazone tautomerism, a related phenomenon.[9]

Analytical Characterization of Tautomers

Distinguishing and quantifying tautomers requires a multi-faceted analytical approach. No single technique tells the whole story; rather, a combination of spectroscopic and computational methods provides the most complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of tautomers in solution. Chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N) are highly sensitive to the local electronic environment, which differs significantly between the oxo and hydroxy forms.

-

¹H NMR: The presence of a labile proton (OH vs. NH) gives a distinct signal. The chemical shift of the proton on the nitrogen in the pyrazole ring and the presence or absence of a hydroxyl proton signal can help identify the dominant form.

-

¹³C NMR: The chemical shift of the C3 carbon is a key indicator. In the NH-oxo-form, this carbon is a carbonyl carbon and resonates significantly downfield (typically >160 ppm). In the hydroxy forms, it is an enolic carbon bonded to oxygen and resonates further upfield.

-

¹⁵N NMR: The nitrogen chemical shifts provide direct information about the protonation state and hybridization of the nitrogen atoms in the pyrazole ring.

| Tautomer Form | Key NMR Indicator | Typical Chemical Shift Range (ppm) |

| NH-oxo-form | C3 Carbonyl | ¹³C: 160 - 180 |

| NH Proton | ¹H: 10 - 13 | |

| Hydroxy-forms | C3-OH Carbon | ¹³C: 140 - 160 |

| OH Proton | ¹H: 9 - 12 (often broad) |

Note: These are general ranges and can vary significantly based on solvent and substituents.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer due to variations in their conjugated systems. The aromatic hydroxy forms typically have different λmax values compared to the non-aromatic oxo-form. This technique is particularly useful for quantifying the tautomeric ratio in different solvents, as the observed spectrum is a linear combination of the spectra of the individual tautomers.[4][9]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric structure in the solid state.[10] It is the gold standard for structural determination, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Several studies have used X-ray analysis to confirm that certain substituted indazolones exist as the hydroxy tautomer in their crystalline form.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying tautomerism.[11][12] Methods like B3LYP can accurately predict the relative stabilities of different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM).[7][13] These calculations provide insights into the energy differences between tautomers, helping to rationalize experimental findings and predict the behavior of novel analogs.[14]

Caption: A workflow for the comprehensive analysis of indazolone tautomerism.

Standard Operating Protocols

Adherence to validated protocols is essential for reproducible and trustworthy results.

Protocol: NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Accurately weigh ~5-10 mg of the indazolone analog. Dissolve in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution. Acquire spectra at a constant, recorded temperature (e.g., 298 K).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a quantitative ¹³C spectrum using inverse-gated decoupling to ensure accurate integration. Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Analysis:

-

Identify distinct signals corresponding to each tautomer. Use the C3 carbon signal in the ¹³C spectrum as a reliable diagnostic peak.

-

Integrate the diagnostic peaks for each tautomer.

-

Calculate the molar ratio by dividing the integral of each peak by the number of nuclei it represents (usually 1). The percentage of a tautomer is (Integral_tautomer / Sum_of_integrals) * 100.

-

Protocol: DFT Calculation of Tautomer Stability

-

Structure Building: Build the 3D structures of all relevant tautomers (NH-oxo, 1H-hydroxy, 2H-hydroxy) using a molecular editor (e.g., Avogadro, GaussView).

-

Conformational Search: (Optional but recommended) Perform a preliminary conformational search using a semi-empirical method like AM1 to find the lowest energy conformer for each tautomer.[14]

-

Geometry Optimization: Perform full geometry optimization for each tautomer using a DFT method and basis set (e.g., B3LYP/6-31G**).[14] This should be done first for the gas phase.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Solvation Modeling: To model a solvent, re-run the optimization and frequency calculations using a continuum solvation model (e.g., PCM) with the dielectric constant of the desired solvent.

-

Energy Analysis: Compare the final electronic energies (corrected with ZPVE) of the different tautomers in the gas phase and/or solvent. The tautomer with the lowest energy is the most stable. The energy difference (ΔE) can be used to estimate the equilibrium constant (Keq = e-ΔE/RT).

Implications for Drug Discovery and Development

The tautomeric state of an indazolone-based drug candidate is not an academic curiosity; it is a critical determinant of its therapeutic potential.

-

Receptor Binding: Different tautomers present different pharmacophores. One tautomer may have the correct arrangement of hydrogen bond donors and acceptors to fit into a receptor's active site, while another may not. The bioactive conformation is often a single, specific tautomeric form.

-

Physicochemical Properties: Tautomers can have different polarities, solubilities, and logP values. The NH-oxo-form is generally more polar than the hydroxy forms. These properties directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patenting and intellectual property rights.

By understanding and controlling the tautomerism of indazolone analogs, medicinal chemists can design more effective, selective, and bioavailable drugs.[15][16]

References

-

Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Carvalho, T. A. C., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Saudi Pharmaceutical Journal, 28(8), 918-929. Available at: [Link]

-

Carvalho, T. A. C., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. Retrieved January 24, 2026, from [Link]

-

Glock, K., et al. (1993). The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2, (9), 1791-1796. Available at: [Link]

-

Almerico, A. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 434-440. Available at: [Link]

-

Gedb, A. O., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available at: [Link]

-

Ivanova, B. B., et al. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. RSC Advances, 13(31), 21450-21461. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved January 24, 2026, from [Link]

-

Raczyńska, E. D., et al. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 7(5), 4566-4577. Available at: [Link]

-

Almerico, A. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Retrieved January 24, 2026, from [Link]

-

Indazole C-3 substituent effects. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 24, 2026, from [Link]

-

Pérez-Serrano, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3299. Available at: [Link]

-

The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Zhang, J., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(4), 1856-1863. Available at: [Link]

-

Wang, T., et al. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega, 7(29), 25687-25697. Available at: [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved January 24, 2026, from [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2623-2629. Available at: [Link]

-

Some Biologically Active Molecules Containing N‐1‐Alkyl Indazolone Moiety and Their Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Molecular Structure, Intramolecular Hydrogen Bonding, Solvent-Induced Isomerization, and Tautomerism in Azolylmethylidene Derivatives of 2-Indanone. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Kleinpeter, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. The tautomerism of indazolinone in aqueous solution. A note on the ‘principle of vinylogy’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Molecular Identity and the Central Role of Tautomerism

An In-Depth Technical Guide to the Physical and Chemical Properties of 3H-Indazol-3-one

This guide provides a comprehensive technical overview of 3H-Indazol-3-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, the critical concept of its tautomerism, methods for its synthesis and characterization, and its established role as a privileged scaffold in modern pharmacology. This document is designed to serve as a foundational resource for scientists engaged in the exploration and application of indazole-based molecules.

3H-Indazol-3-one, also known as 1,2-dihydro-3H-indazol-3-one or 3-indazolinone, is a bicyclic aromatic compound. Its molecular structure is fundamental to its chemical behavior, particularly its existence in a tautomeric equilibrium.

The molecule dynamically exists in two primary forms: the keto (amide) form, 3H-Indazol-3-one , and the enol (iminol) form, 1H-Indazol-3-ol .[1] The predominance of one tautomer over the other is heavily influenced by the molecule's environment, such as the solvent and physical state.[1] For instance, in the solid state, the compound tends to exist in the keto form.[1] However, in a solution of dimethyl sulfoxide (DMSO), the 1H-indazol-3-ol (enol) tautomer is the major species, accounting for approximately 85% of the mixture, while the keto form constitutes the remaining 15%.[1] This equilibrium is a critical consideration for reaction design, spectroscopic analysis, and understanding its interactions with biological targets.

Caption: Tautomeric equilibrium between the keto and enol forms of the molecule.

Core Physicochemical Properties

A quantitative understanding of the physical properties of 3H-Indazol-3-one is essential for its application in experimental settings, from reaction setup to formulation development. The key properties of the parent compound (CAS: 7364-25-2) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | NIST WebBook |

| Molecular Weight | 134.14 g/mol | NIST WebBook |

| logP (Octanol/Water) | -0.108 (Calculated) | Cheméo[2] |

| Water Solubility (log₁₀WS) | -1.14 (Calculated, mol/L) | Cheméo[2] |

| Enthalpy of Sublimation (ΔsubH°) | 127.60 ± 1.50 kJ/mol | Cheméo[2] |

-

Solubility and Lipophilicity : The negative calculated logP value indicates that 3H-Indazol-3-one is a relatively hydrophilic compound, consistent with its calculated water solubility.[2] This property is largely governed by the two nitrogen atoms and the oxygen atom, which can participate in hydrogen bonding. For derivatives, solubility can vary; for example, indazole-3-carboxylic acid shows slight solubility in DMSO and methanol.[3]

Synthesis Strategies: Rationale and Workflow

The construction of the indazolone core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Approaches:

-

Cyclization from o-Nitrobenzyl Alcohols : A modern and efficient route involves the in-situ generation of an o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol.[4] This highly reactive intermediate readily cyclizes with an amine source to form the indazolone ring. This method is advantageous due to its mild conditions, often proceeding at room temperature in an aqueous solvent.[4]

-

Reductive N-N Bond Formation : Another contemporary approach utilizes bis(pinacolato)diboron (B₂(OH)₄) to mediate a reductive N-N bond formation, yielding 2-substituted indazolones.[4] This metal-free method is noted for its wide substrate scope, accommodating both aliphatic and aromatic amines under mild conditions.[4]

-

Friedel-Crafts Cyclization : The use of masked N-isocyanate precursors allows for an intramolecular Friedel-Crafts cyclization to form the indazolone ring.[4] This strategy relies on the generation of a reactive electrophile that is captured by the adjacent aromatic ring.

Below is a generalized workflow illustrating the synthesis from an o-substituted benzene precursor, a common theme in these methodologies.

Caption: Generalized workflow for the synthesis of 3H-Indazol-3-one derivatives.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 3H-Indazol-3-one and its derivatives relies on a combination of modern spectroscopic techniques. The tautomeric equilibrium presents a unique signature that is observable with these methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Key signals include aromatic protons in the range of ~7.0-8.5 ppm. A broad, exchangeable singlet corresponding to the N-H proton is typically observed at a downfield shift (>10 ppm), its presence and position confirming the 1H-indazole tautomer.[5][6]

-

¹³C NMR : The spectrum will show distinct signals for the aromatic carbons (~110-145 ppm) and a characteristic carbonyl carbon (~160-195 ppm) for the keto tautomer.[5] The position of this carbonyl signal can be influenced by the tautomeric equilibrium in solution. Solid-state (CPMAS) ¹³C and ¹⁵N NMR are powerful tools for definitively identifying the tautomer present in the crystalline form.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the dominant tautomer. The keto form is characterized by a strong C=O stretching absorption around 1650-1670 cm⁻¹.[6][7] Additionally, a broad N-H stretching band is typically observed in the region of 3100-3400 cm⁻¹.[6]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry of the parent compound shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight.[8] The fragmentation pattern can provide further structural confirmation.

Exemplary Protocol: ¹H NMR Characterization

Objective: To acquire a ¹H NMR spectrum of a 3H-Indazol-3-one sample to confirm its identity and assess tautomeric behavior.

Rationale: DMSO-d₆ is chosen as the solvent because its low proton signal does not interfere with the analyte signals and its ability to form hydrogen bonds helps in observing the exchangeable N-H protons of the indazolone ring.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized 3H-Indazol-3-one derivative and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Set the spectral width to cover the range of -2 to 15 ppm to ensure all aromatic and exchangeable protons are observed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

-

Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern and identify the downfield N-H proton signal.

Significance and Applications in Drug Development

The indazole scaffold is recognized as a "bioisostere" of indole, meaning it has similar physical and chemical properties that allow it to mimic indole in biological systems.[7] This mimicry, combined with the unique hydrogen bonding capabilities of its two adjacent nitrogen atoms, makes the indazole ring a privileged structure in medicinal chemistry.[7]

Specifically, the indazole core is exceptionally adept at forming critical hydrogen bond interactions with the hinge region of protein kinases.[5] This interaction is a cornerstone of many targeted cancer therapies, as it allows for potent and selective inhibition of kinases that are dysregulated in cancer cells.[5] The functionalization at the C3 position is a common strategy used to develop highly effective kinase inhibitors, including marketed drugs like Axitinib and Pazopanib.[7]

Caption: Schematic of an indazole-based inhibitor competitively binding in a kinase ATP pocket.

References

- BenchChem. (2025). Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- Guidechem. (n.d.). 3H-Indazol-3-one, 2-butyl-5-chloro-1,2-dihydro- 89438-57-3.

- Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka.

- NIST. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).

- NIST. (n.d.). 3H-Indazol-3-one, 1,2-dihydro-. NIST Chemistry WebBook.

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- ResearchGate. (n.d.). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one.

- Organic Chemistry Portal. (n.d.). Indazolone synthesis.

- RSC Publishing. (2018).

- Supporting Inform

- PubChem. (n.d.). 3H-Indazol-3-one.

- ResearchGate. (n.d.). (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one.

- Cheméo. (n.d.). Chemical Properties of 3H-Indazol-3-one, 1,2-dihydro- (CAS 7364-25-2).

- ChemicalBook. (2025). Indazole-3-carboxylic acid | 4498-67-3.

- ResearchGate. (n.d.).

- BLD Pharm. (n.d.). 5686-93-1|3H-Indazol-3-one.

- Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3H-Indazol-3-one, 1,2-dihydro- (CAS 7364-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 4. Indazolone synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis and Application of 3H-Indazol-3-one Derivatives

Abstract

The 3H-indazol-3-one core represents a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Its derivatives are known to exhibit a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic methodologies for accessing this versatile chemical architecture. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and discuss the critical aspects of structural characterization. The narrative emphasizes the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application. Key synthetic strategies, including modern photochemical cyclizations and the classic Davis-Beirut reaction, are detailed, providing a robust framework for the rational design and synthesis of novel 3H-indazol-3-one derivatives.

Introduction: The Strategic Value of the Indazolone Core

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous commercially available drugs.[2] Among these, the indazole ring system is particularly noteworthy for the broad spectrum of pharmacological activities its derivatives possess.[2][3] While the 1H- and 2H-tautomers of indazole are more common, the 3H-indazol-3-one (also known as indazolinone) subclass presents a unique structural motif with significant therapeutic potential.[1][5]

A Privileged Scaffold in Medicinal Chemistry

Indazole derivatives have been successfully developed into drugs for various indications. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for treating ovarian cancer.[2][6] The versatility of the indazole scaffold stems from its rigid bicyclic structure, which can be strategically functionalized to modulate interactions with biological targets, and its ability to participate in crucial hydrogen bonding. Derivatives have demonstrated anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities, making the indazole core a high-value target for synthetic chemists.[2]

The Critical Role of Tautomerism

A crucial chemical feature of the parent 1,2-dihydro-3H-indazol-3-one is its existence in tautomeric equilibrium with 1H-indazol-3-ol.[7][8] The predominant form is highly dependent on the phase (solid-state vs. solution) and the nature of the solvent.[7] For example, in the solid state, the oxo-tautomer (3H-indazol-3-one) is often the sole form present, while in DMSO solution, the hydroxy-tautomer (1H-indazol-3-ol) can predominate significantly.[7][8] This equilibrium has profound implications for biological activity, as the two tautomers present different hydrogen bond donor/acceptor patterns and overall polarity, which dictates their binding affinity to target proteins. Understanding and controlling this tautomerism is a key consideration in the design of indazolone-based drug candidates.

Core Synthetic Strategies for 3H-Indazol-3-one Derivatives

The construction of the indazolone ring system can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we detail the most robust and widely adopted methodologies.

Photochemical Synthesis: A Mild and Efficient Approach

One of the most elegant and modern methods for constructing 1,2-dihydro-3H-indazol-3-ones involves an intramolecular photochemical cyclization.[9][10][11] This strategy leverages the in-situ generation of a highly reactive o-nitrosobenzaldehyde intermediate from a stable o-nitrobenzyl alcohol precursor upon UV irradiation.[1][12]

Causality and Mechanistic Insight: The key to this reaction's success is the clean, light-induced conversion of the o-nitrobenzyl moiety into an aci-nitro species, which then rearranges to the crucial o-nitrosobenzaldehyde. This intermediate is highly reactive and is immediately trapped by a primary amine present in the reaction mixture to form an imine, which rapidly undergoes an N-N bond-forming heterocyclization to yield the indazolone product. The use of an aqueous, buffered solvent system (like PBS) is critical as it stabilizes the pH, which is known to facilitate the formation of the nitroso intermediate.[1] This method avoids the harsh conditions and strong bases required in some classical approaches.[1]

Figure 1: Workflow for Photochemical Indazolone Synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-Butyl-1,2-dihydro-3H-indazol-3-one [1]

-

Reaction Setup: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 mmol, 1 equiv.) in 20 mL of aqueous phosphate-buffered saline (PBS, 1X solution).

-

Reagent Addition: Add n-butylamine (1.5 mmol, 1.5 equiv.) to the solution.

-

Photochemical Reaction: Place the vessel in a commercial photoreactor equipped with bulbs emitting light at ≥365 nm. Irradiate the mixture at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 3-6 hours).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-butyl-1,2-dihydro-3H-indazol-3-one.

Data Summary: Photochemical Synthesis Scope [9]

| Entry | Amine Substrate | Solvent | Yield (%) | Halide Compatible? |

| 1 | n-Propylamine | Acetonitrile | 65% | Yes |

| 2 | n-Heptylamine | Methanol | 52% | Yes |

| 3 | Benzylamine | Acetonitrile | 71% | Yes |

| 4 | 4-Chlorobenzylamine | Acetonitrile | 68% | Yes |

This photochemical protocol is notably compatible with halide substituents, making it a valuable tool for generating diverse libraries for medicinal chemistry exploration.[9][11]

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful and efficient method for synthesizing 2H-indazoles, which can be readily converted to indazolones.[13] The core transformation involves the reaction of an o-nitrobenzaldehyde derivative with a primary amine, proceeding through a pivotal o-nitrosobenzylidine imine intermediate.[13][14]

Causality and Mechanistic Insight: This reaction can be catalyzed by either acid or base.[13] The mechanism hinges on the formation of an imine between the nitroso group and the primary amine. This intermediate then undergoes a rapid N,N-bond forming heterocyclization to produce the 2H-indazole core.[13] The reaction is highly efficient and provides a direct route to the indazole system from readily available starting materials. Subsequent treatment of the resulting 2H-indazoles with nucleophiles or electrophiles can lead to ring-opening and rearrangement to form N-substituted indazolones.[14][15]

Figure 2: Mechanism of the Davis-Beirut Reaction.

Field-Proven Experimental Protocol: Two-Step Synthesis of an Indazolone via Davis-Beirut Reaction [13][15]

Step 1: Synthesis of 3-Alkoxy-2H-indazole

-

Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 mmol, 1 equiv.) in methanol (10 mL), add the desired primary amine (1.1 mmol, 1.1 equiv.).

-

Catalyst Addition: Add potassium hydroxide (KOH, 2.0 mmol, 2.0 equiv.) and a small amount of water (0.5 mL).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Neutralize the reaction with dilute HCl, extract with dichloromethane, dry the organic phase, and purify by silica gel chromatography to obtain the 3-methoxy-2H-indazole intermediate.

Step 2: Conversion to N1,N2-Disubstituted-1H-indazolone

-

Reagent Addition: Dissolve the 3-methoxy-2H-indazole (1.0 mmol, 1 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Electrophile Treatment: Add an electrophile such as acetic anhydride (1.2 mmol, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

-

Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with ethyl acetate, and purify by column chromatography to yield the target indazolone.

Other Notable Synthetic Routes

While photochemical and Davis-Beirut reactions are prominent, other valuable strategies exist:

-

B₂(OH)₄-Mediated Reductive N-N Bond Formation: This metal-free method offers mild conditions for the synthesis of 2-substituted indazolones from appropriate precursors, accommodating a wide range of both aliphatic and aromatic amines.[12]

-

Friedel-Crafts Cyclization: This approach utilizes masked N-isocyanate precursors, which undergo an intramolecular Friedel-Crafts reaction to form the indazolone ring.[12]

-

Transition-Metal-Catalyzed Synthesis: Catalysts based on cobalt, palladium, or copper can facilitate C-H activation and annulation sequences to construct the indazole core, often with high efficiency and functional group tolerance.[6][16][17]

Structural Characterization and Validation

The unambiguous structural elucidation of synthesized 3H-indazol-3-one derivatives is paramount. A combination of spectroscopic and chromatographic techniques forms the basis of a self-validating analytical workflow.

Spectroscopic Protocol:

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[18]

-

Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the compound in a solvent like methanol or acetonitrile for mass spectrometry analysis.[18]

-

Data Acquisition:

-

¹H and ¹³C NMR: Acquire standard proton and carbon spectra. Key signals include aromatic protons in the 7-8 ppm range and the carbonyl carbon of the indazolone ring typically appearing downfield (>160 ppm).[18]

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.[18]

-

-

Purity Analysis: Assess sample purity using High-Performance Liquid Chromatography (HPLC), typically with UV detection.

Table of Expected Spectroscopic Data for a Model Compound: 2-Methyl-1,2-dihydro-3H-indazol-3-one

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 (d, 1H), ~7.4 (t, 1H), ~7.1-7.2 (m, 2H), ~3.5 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), ~145 (Ar-C), ~132 (Ar-CH), ~124 (Ar-CH), ~122 (Ar-C), ~115 (Ar-CH), ~110 (Ar-CH), ~30 (N-CH₃) |

| HRMS (ESI) | Calculated for C₈H₉N₂O [M+H]⁺: 149.0715; Found: 149.071x |

Conclusion and Future Outlook

The 3H-indazol-3-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the mild and efficient photochemical routes, provide powerful tools for accessing a wide diversity of these important molecules. Future efforts in this field will likely focus on developing even more atom-economical and environmentally benign synthetic strategies, such as further advancements in C-H functionalization. As our understanding of the biological roles of indazolone derivatives deepens, the rational, mechanism-driven synthesis of these compounds will remain a critical enabling science for drug discovery and development professionals.

References

- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. National Institutes of Health.

- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health.

- Synthetic routes to compounds 3a–h and 4a–h. ResearchGate.

- Synthetic route for synthesis of 3-aryl and 3-heteroaryl and aromatic substituted-1H-indazole. ResearchGate.

- Indazolone synthesis. Organic Chemistry Portal.

- Indazole synthesis. Organic Chemistry Portal.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature.

- Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IDEAS/RePEc.

- Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. ResearchGate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

- The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central.

- (PDF) The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate.

- (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate.

- Cyclohexenone and indazole derivatives as bioactive targets. ResearchGate.

- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate.

- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Publishing.

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health.

- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health.

- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Semantic Scholar.

- ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate.

- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.

Sources

- 1. urc.ucdavis.edu [urc.ucdavis.edu]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Indazolone synthesis [organic-chemistry.org]

- 13. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Photochemical Synthesis of 1,2-Dihydro-3H-indazol-3-ones

Introduction: The Convergence of Light Chemistry and Medicinal Scaffolds

The 1,2-dihydro-3H-indazol-3-one (indazolone) core is a privileged scaffold in medicinal chemistry and drug discovery. This nitrogen-containing heterocycle is a cornerstone for compounds exhibiting a wide array of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties.[1][2] The development of efficient and mild synthetic routes to access structurally diverse indazolones is, therefore, a critical endeavor for pharmaceutical research.

Traditionally, the synthesis of such heterocycles often required harsh reaction conditions, such as high temperatures or the use of strong bases.[1] Photochemistry offers a paradigm shift, leveraging light as a "traceless reagent" to drive chemical reactions under exceptionally mild conditions.[3][4][5] Light-induced reactions can unlock unique reactive pathways, enabling the construction of complex molecular architectures that are challenging to access through conventional thermal methods.[6][7] This guide provides a detailed exploration of a modern photochemical approach for synthesizing 1,2-dihydro-3H-indazol-3-ones, focusing on the underlying mechanism, a field-tested experimental protocol, and the rationale behind key procedural choices.

The Photochemical Pathway: In Situ Generation of a Key Intermediate

A robust and elegant photochemical strategy for synthesizing indazolones proceeds through the in situ generation of o-nitrosobenzaldehyde from a readily available o-nitrobenzyl alcohol precursor.[1][8][9] This method avoids the need to handle the often unstable o-nitrosobenzaldehyde intermediate directly and capitalizes on the well-established photolability of the o-nitrobenzyl group.

The proposed mechanistic cascade is a testament to the precision of photochemical transformations[10]:

-

Photoexcitation and Intermediate Formation: The process begins with the absorption of UV light (typically >365 nm) by the o-nitrobenzyl alcohol. This photoexcitation promotes the formation of a transient aci-nitro intermediate.

-

Electrocyclization: The aci-nitro intermediate undergoes a 6π electrocyclization, a photochemically allowed pericyclic reaction, to form an N-hydroxy anthranil species.

-

Fragmentation and Dehydration: This cyclic intermediate then undergoes ring fragmentation followed by the loss of a water molecule to yield the pivotal o-nitrosobenzaldehyde.

-

Condensation and Cyclization: The freshly generated o-nitrosobenzaldehyde readily reacts with a primary amine present in the reaction mixture. This is followed by an intramolecular cyclization and dehydration to furnish the final 1,2-dihydro-3H-indazol-3-one product.

This entire sequence occurs in a single pot, highlighting the efficiency of the photochemical approach.

Caption: Proposed mechanism for photochemical indazolone synthesis.

Experimental Application Notes and Protocols

This section provides a detailed, self-validating protocol for the photochemical synthesis of a representative 1,2-dihydro-3H-indazol-3-one. The success of the protocol is confirmed through standard analytical characterization of the purified product.

I. Materials and Equipment

-

Reagents:

-

o-Nitrobenzyl alcohol derivative (1.0 eq)

-

Primary amine (Alkyl, Aryl, or Heterocyclic) (2.0 eq)

-

Solvent: Phosphate-Buffered Saline (PBS), or a mixture like n-BuOH/H₂O[1][11]

-

Dichloromethane (DCM) for extraction

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

-

-

Equipment:

-

Commercially available photoreactor (e.g., ThermalSpa photoreactor or similar) equipped with UVA bulbs (e.g., 18 W bulbs with emission >365 nm)[1][8]

-

Quartz or Pyrex reaction tubes

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical instruments: NMR spectrometer, Mass spectrometer

-

II. Step-by-Step Experimental Protocol

Caption: General experimental workflow for photochemical synthesis.

-

Reagent Preparation & Reaction Setup:

-

In a quartz or pyrex reaction vessel, dissolve the o-nitrobenzyl alcohol (e.g., 0.5 mmol, 1.0 eq) in the chosen solvent (e.g., 10 mL of PBS solution).[1]

-

Add the primary amine (1.0 mmol, 2.0 eq) to the solution.

-

Add a magnetic stir bar, seal the vessel, and place it in the photoreactor.

-

Causality Note: Using an excess of the amine helps to drive the condensation reaction to completion. The choice of an aqueous solvent system like PBS not only aligns with green chemistry principles but also provides an effective medium for the reaction.[1] Quartz is preferred for the reaction vessel as it is transparent to a broad range of UV light, whereas Pyrex can be used if longer wavelengths are sufficient, as it filters out shorter, higher-energy UV.

-

-

Photochemical Reaction:

-

Set the photoreactor temperature to 30 °C.

-

Turn on the UVA lamps and irradiate the stirred reaction mixture for approximately 24 hours.[1]

-

Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The >365 nm wavelength is crucial; it provides sufficient energy to excite the nitro group without promoting undesired side reactions, such as the photocleavage of sensitive functional groups (e.g., aryl halides), which can be a problem under higher-energy UV irradiation.[11]

-

-

Workup and Extraction:

-

After the reaction is complete, transfer the mixture to a separatory funnel using dichloromethane (DCM, e.g., 30 mL).

-

Add 1 M aqueous HCl (e.g., 30 mL) to the separatory funnel to neutralize any remaining amine.

-

Separate the layers and extract the aqueous layer with additional portions of DCM (e.g., 2 x 30 mL).[10]

-

Combine all organic layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness Note: This standard acid-wash workup is a self-validating step. It effectively removes the excess basic amine starting material, simplifying the subsequent purification process and ensuring the isolated crude product is enriched with the desired neutral indazolone.

-

-

Purification and Characterization:

-

Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the product and concentrate them in vacuo to yield the pure 1,2-dihydro-3H-indazol-3-one.

-

Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Data Summary: Substrate Scope and Efficiency

The photochemical synthesis of indazolones demonstrates a broad substrate scope, tolerating a variety of functional groups on both the amine and the o-nitrobenzyl alcohol. This versatility is a key advantage for creating diverse compound libraries for drug discovery.

| Entry | o-Nitrobenzyl Alcohol | Primary Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Nitrobenzyl alcohol | Benzylamine | PBS | 24 | 85 | [1] |

| 2 | 2-Nitrobenzyl alcohol | Cyclohexylamine | PBS | 24 | 92 | [1] |

| 3 | 2-Nitrobenzyl alcohol | 4-Fluoroaniline | PBS | 24 | 78 | [1] |

| 4 | 4,5-Dimethoxy-2-nitrobenzyl alcohol | Heptylamine | PBS | 24 | 88 | [1] |

| 5 | 4-(hydroxymethyl)-3-nitro-N-propylbenzamide | Heptan-1-amine | n-BuOH/H₂O | 3 | 95 | [11] |

| 6 | 2-Nitro-4-(trifluoromethyl)benzyl alcohol | Propylamine | PBS | 24 | 75 | [1] |

This table is a representative summary based on published data and illustrates the general efficiency of the method.

Conclusion and Future Outlook

The photochemical synthesis of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols and primary amines represents a significant advancement in synthetic methodology.[9][12] This approach is characterized by its operational simplicity, mild reaction conditions, and high efficiency, making it an attractive strategy for both academic research and industrial drug development.[4][5] By harnessing the power of light, chemists can access valuable heterocyclic scaffolds through environmentally benign pathways, accelerating the discovery of new therapeutic agents.[3] The continued exploration of photochemical reactions will undoubtedly continue to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and novel molecular architectures.[6]

References

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(24), 15493–15498. [Link]

-

Organic Chemistry Portal. (n.d.). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photochemical Preparation of 1,2-Dihydro-3 H-indazol-3-ones in Aqueous Solvent at Room Temperature. Semantic Scholar. Retrieved from [Link]

-

Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health. Retrieved from [Link]

-

PeerJ. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. Retrieved from [Link]

-

Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazolones. Organic Chemistry Portal. Retrieved from [Link]

-

Nie, H. J., Guo, A. D., Lin, H. X., & Chen, X. H. (2019). Synthesis of indazolone derivatives via photochemical cyclization. ResearchGate. Retrieved from [Link]

-

Kumar, A., Sharma, G., & Sharma, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1873. [Link]

-

The Organic Chemistry Tutor. (2022, January 7). Photochemical Azetine Synthesis with Emily Wearing (Episode 77) [Video]. YouTube. [Link]

-

Muthumani, P., Meera, R., Venkatraman, S., Murugan, & Devi, P. (2010). Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 433-443. [Link]

-

Di Donato, M., & Gualandi, A. (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 67(7), 5447–5477. [Link]

-

Di Donato, M., & Gualandi, A. (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. iris.unina.it. Retrieved from [Link]

-

Nie, H. J., Guo, A. D., Lin, H. X., & Chen, X. H. (2019). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. RSC Advances, 9(50), 29285–29289. [Link]

-

Nechayev, M., & D'Auria, M. (2014). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Molecules, 19(1), 778–839. [Link]

-

Yang, T., Lu, H., Qiu, R., Hong, L., Yin, S. F., & Kambe, N. (2019). Photocatalyst-free Synthesis of Indazolones under CO2 Atmosphere. Chemistry, an Asian journal, 14(9), 1436–1442. [Link]

-

BioAscent. (2024, April 24). Photochemistry illuminates new synthetic routes. BioAscent. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]

-

Baiocchi, L., Corsi, G., & Palazzo, G. (1978). Synthesis, Properties, and Reactions of 1H-Indazol-3-ols and 1,2-Dihydro-3H-indazol-3-ones. Synthesis, 1978(09), 633-648. [Link]

Sources

- 1. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature [organic-chemistry.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iris.unina.it [iris.unina.it]

- 6. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemistry illuminates new synthetic routes - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indazolone synthesis [organic-chemistry.org]

- 10. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: The Indazole Scaffold as a Privileged Platform for Kinase Inhibitor Development in Oncology Research

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] The indazole chemical scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant anti-cancer activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indazole derivatives, stemming from the 3H-indazol-3-one core, as kinase inhibitors in cancer research. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for their evaluation, and offer insights into data interpretation, thereby creating a self-validating framework for experimental design.

The Central Role of Kinase Inhibition and the Indazole Scaffold

Aberrant kinase activity drives cancer cell proliferation, survival, and metastasis.[5] Consequently, small molecule kinase inhibitors have become a major class of targeted cancer therapies.[6] The indazole motif is a bicyclic aromatic heterocycle that has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.[3][4][7] Its structure is particularly adept at forming key interactions within the ATP-binding pocket of various kinases, notably through hydrogen bonding with the hinge region, a critical component for inhibitor binding.[8] While the basic 3H-indazol-3-one structure provides the foundation, it is the strategic chemical modification and derivatization of this core that yields compounds with high affinity and selectivity for specific cancer-driving kinases.[9] These derivatives have been developed to target a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR), Aurora Kinases, and Bcr-Abl, demonstrating broad applicability in oncology.[4]

Mechanism of Action: From Target Engagement to Cellular Response

The primary mechanism for most indazole-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes malignant phenotypes. The downstream cellular consequences of this inhibition are profound and include:

-

Inhibition of Cell Proliferation: By blocking signals that drive the cell cycle, these compounds can halt tumor cell division.[10][11]

-

Induction of Apoptosis: Interruption of survival signaling pathways leads to programmed cell death. Many indazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[3][10]

-

Cell Cycle Arrest: Compounds can cause cells to accumulate at specific checkpoints, such as G0-G1 or G2/M, preventing them from progressing through the division cycle.[11][12]

-

Suppression of Migration and Invasion: By inhibiting kinases involved in cytoskeletal rearrangement and extracellular matrix degradation, these inhibitors can reduce the metastatic potential of cancer cells.[3][10]

Below is a conceptual diagram of a common oncogenic signaling pathway, the PI3K/AKT/mTOR pathway, illustrating the intervention point for a targeted kinase inhibitor.

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent driver of cancer, is inhibited by an indazole-based compound targeting PI3K.

Experimental Workflow: A Validated Cascade for Inhibitor Characterization

A robust evaluation of a potential kinase inhibitor follows a logical progression from biochemical assays to complex cell-based models. This multi-tiered approach ensures that resource-intensive experiments are performed on compounds that have already demonstrated promise in initial, more direct assays.

Caption: A streamlined workflow for characterizing indazole-based kinase inhibitors from initial screening to mechanistic studies.

Core Protocols

The following protocols are foundational for characterizing novel indazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Activity & Inhibitor Potency (IC₅₀) Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

-

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. In the presence of an effective inhibitor, kinase activity is reduced, resulting in less ADP and a lower luminescent signal.[13]

-

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate peptide

-

3H-Indazol-3-one derivative (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well assay plates

-

Luminometer

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. A common starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in a separate plate.

-

Assay Plate Setup: Add 1-5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate.[14]

-

Add the kinase/substrate mix to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

-

Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the specific kinase. Add the ATP solution to all wells to start the reaction.[14]

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

-

Terminate Reaction & Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Read Plate: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

Causality & Self-Validation: Running a "no kinase" control validates that the signal is dependent on the enzyme. The ATP concentration is kept near the Kₘ to ensure that the assay is sensitive to competitive inhibitors. A Z'-factor calculation using positive (no inhibitor) and negative (potent known inhibitor) controls should be performed to validate assay quality (>0.5 is considered excellent).

Protocol 2: Cell Viability and Proliferation (MTT) Assay

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation, to determine the compound's cytotoxic or cytostatic effects.[15]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)[8][16]

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

3H-Indazol-3-one derivative stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear cell culture plates

-

Microplate reader (absorbance at ~570 nm)

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, remove the media and replace it with fresh media containing serial dilutions of the indazole derivative. Include a DMSO-only vehicle control. A typical concentration range might be from 0.01 µM to 100 µM.

-

Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Read Plate: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

-

Causality & Self-Validation: Including a "no cell" blank control corrects for background absorbance. A positive control (e.g., a known cytotoxic drug like Doxorubicin) validates the cellular response and assay procedure.[9] The initial cell seeding density must be optimized to ensure cells in the control wells are in the exponential growth phase at the end of the assay.

Protocol 3: Cellular Target Engagement Assay

Confirming that the inhibitor binds to its intended kinase target within the complex environment of a living cell is a critical validation step.[1] Assays like the NanoBRET™ Target Engagement assay are designed for this purpose.[17]

-

Principle: This assay measures compound binding at a specific protein target in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-fused kinase to a fluorescent tracer that reversibly binds the kinase's active site. When an unlabeled compound (the indazole derivative) is added, it competes with the tracer for the binding site, disrupting BRET and causing a measurable change in the BRET ratio.[17] This confirms physical interaction and allows for the determination of cellular target affinity.

Protocol 4: Western Blot Analysis of Pathway Modulation

This protocol validates that the inhibitor is blocking the intended signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.

-

Principle: After treating cells with the inhibitor, cell lysates are collected and proteins are separated by size via SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific to both the total and the phosphorylated form of a key downstream protein (e.g., total AKT and phospho-AKT). A reduction in the phospho-protein signal relative to the total protein indicates successful inhibition of the upstream kinase.

-

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with the indazole derivative at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a short duration (e.g., 1-4 hours). Include a DMSO control.

-

Lysis: Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate via electrophoresis.[14]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total protein of the target to confirm equal loading.

-

Data Analysis: Quantify band intensities using software like ImageJ. Express the phospho-protein signal as a ratio to the total protein signal for each treatment condition.

-

-

Causality & Self-Validation: The use of both phospho-specific and total protein antibodies for the same target is crucial. It validates that the observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in the protein's expression. A loading control (e.g., GAPDH or β-actin) further ensures that any observed changes are not due to unequal sample loading.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The table below provides representative data for a hypothetical indazole derivative, Compound 2f, based on published findings for similar structures.[9][10]

| Assay Type | Target/Cell Line | Endpoint | Result (Compound 2f) | Reference Drug (e.g., Doxorubicin) | Source |

| In Vitro Kinase Assay | Target Kinase X | IC₅₀ | 50 nM | N/A | Fictional |

| Cell Viability (MTT) | 4T1 (Breast Cancer) | IC₅₀ | 0.23 µM | 0.98 µM | [9][10] |

| Cell Viability (MTT) | HepG2 (Liver Cancer) | IC₅₀ | 0.80 µM | 0.62 µM | [9] |

| Cell Viability (MTT) | A549 (Lung Cancer) | IC₅₀ | 1.15 µM | 6.50 µM | [9][10] |

| Cell Viability (MTT) | MCF-7 (Breast Cancer) | IC₅₀ | 0.34 µM | 0.75 µM | [9] |

Interpretation: The potent biochemical IC₅₀ value combined with low micromolar activity in cancer cell lines suggests that Compound 2f effectively enters cells and engages its target. The varying IC₅₀ values across different cell lines may reflect the differential dependence of these cells on the target kinase pathway or potential off-target effects.

Conclusion and Future Perspectives

The 3H-indazol-3-one core and its derivatives represent a highly versatile and clinically relevant scaffold for the development of novel kinase inhibitors.[3][8] The systematic application of the biochemical and cell-based protocols outlined in this guide provides a robust framework for identifying and validating potent anti-cancer agents. By integrating direct enzyme inhibition assays with cellular proliferation, target engagement, and pathway modulation studies, researchers can confidently characterize their compounds, understand their mechanisms of action, and select promising candidates for further preclinical and clinical development. Future work in this area will likely focus on developing derivatives with even greater selectivity to minimize off-target toxicities and overcome mechanisms of drug resistance.[18]

References

-